2-(Indan-4-yloxy)-ethylchloride
Description
2-(Indan-4-yloxy)-ethylchloride is an organochloride compound characterized by an ethyl chloride backbone substituted with an indan-4-yloxy group. The indan moiety, a bicyclic structure comprising fused benzene and cyclopropane rings, confers unique steric and electronic properties to the molecule. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its reactivity as an alkylating agent is critical .
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-(2-chloroethoxy)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13ClO/c12-7-8-13-11-6-2-4-9-3-1-5-10(9)11/h2,4,6H,1,3,5,7-8H2 |
InChI Key |
JZFJDLKNJRLUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Ethylchloride Derivatives
Ethylchloride derivatives are a class of compounds where the ethyl chloride backbone is functionalized with various substituents. Below, we compare 2-(Indan-4-yloxy)-ethylchloride with structurally related analogs, focusing on molecular properties, reactivity, and applications.
Structural and Functional Differences
Table 1: Key Structural Features of Ethylchloride Derivatives
Key Observations:
- Substituent Effects: The indan-4-yloxy group introduces significant steric bulk and aromaticity, reducing nucleophilicity compared to amino-substituted analogs. This affects reaction kinetics in alkylation processes . Amino-substituted derivatives (e.g., 2-(N,N-Diethylamino)ethylchloride) exhibit higher nucleophilicity due to the electron-donating amino group, making them more reactive in SN2 reactions .
Reactivity in Alkylation Reactions:
- Amino-substituted ethylchlorides react rapidly with nucleophiles (e.g., amines, thiols) due to their electrophilic α-carbon. In contrast, the indan-4-yloxy variant’s bulky substituent may slow reaction rates but enhance selectivity in forming specific adducts .
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